molecular formula C9H6N4O B1526018 4-(2-Azidoacetyl)benzonitrile CAS No. 622787-69-3

4-(2-Azidoacetyl)benzonitrile

Cat. No. B1526018
M. Wt: 186.17 g/mol
InChI Key: YCYPCFYAPBARSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Azidoacetyl)benzonitrile is a chemical compound with the molecular formula C9H6N4O . It is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

The molecular structure of 4-(2-Azidoacetyl)benzonitrile includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 18 bonds. There are 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 positively charged N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(2-Azidoacetyl)benzonitrile are not available, similar compounds like benzonitrile have been used in various chemical reactions. For instance, benzonitrile can be hydrolyzed to benzoic acid or reduced to benzylamine .

Scientific Research Applications

Synthesis and Structure Studies

4-(2-Azidoacetyl)benzonitrile is closely related to other benzonitrile derivatives, which are frequently studied in the context of synthesis and structural elucidation. For instance, a study involved the synthesis of a tridentate NNN ligand using 4-(2-bromoacetyl)benzonitrile, demonstrating the potential for creating complex molecules with applications in anticancer activity and DNA binding (Bera et al., 2021). Another study focused on synthesizing benzonitrile derivatives for corrosion inhibition in mild steel, showcasing the diverse chemical utility of these compounds (Chaouiki et al., 2018).

Applications in Energy Storage

Benzonitrile derivatives have also been explored for their potential in energy storage technologies. For instance, 4-(Trifluoromethyl)-benzonitrile was used as an electrolyte additive in lithium-ion batteries, enhancing the cyclic stability and overall performance (Huang et al., 2014).

Photophysical and Photochemical Studies

The photophysical and photochemical properties of benzonitrile derivatives have been a subject of extensive research. For example, studies on 4-(Dimethylamino)benzonitrile provided insights into charge-transfer dynamics and the excited-state behavior of these compounds, which are essential for understanding molecular interactions in various environments (Rhinehart et al., 2012).

Other Applications

Benzonitrile derivatives are versatile in their applications across different fields. They have been used in the synthesis of novel macrocycles and phthalocyanines for potential use in dye and pigment industries (Koçak et al., 2000). Additionally, their role in liquid-crystalline phases and molecular dynamics simulation studies indicates their relevance in material science and engineering (Ichimura et al., 1983).

properties

IUPAC Name

4-(2-azidoacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c10-5-7-1-3-8(4-2-7)9(14)6-12-13-11/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYPCFYAPBARSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Azidoacetyl)benzonitrile

Synthesis routes and methods

Procedure details

To a solution of the commercially available 4-bromoacetyl-benzonitrile (5 g, 22.32 mmol) in 150 mL of methanol was added sodium azide (1.74 g, 26.78 mmol) and the contents stirred at room temperature for 2 h. After removal of the solvent, the residue was treated with water (50 mL) and extracted with dichloromethane (3×50 mL). The combined organic layers were dried over MgSO4 and concentrated to give a yellow solid (3.90 g, 94%). This compound was used for the next step without any further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Gour, S Gatadi, V Pooladanda, SM Ghouse… - Bioorganic …, 2019 - Elsevier
A facile synthetic strategy has been developed for the generation of structurally diverse N-fused heterocycles. The formation of fused 1,2,3-triazole indolo and pyrrolodiazepines …
Number of citations: 22 www.sciencedirect.com
Y Zhu, C Jiang, H Li, P Liu, P Sun - The Journal of Organic …, 2022 - ACS Publications
An efficient strategy involving electrochemical C═C double-bond cleavage and functionalization of cyclic alkenes for the synthesis of ketonitriles is described. This transformation …
Number of citations: 5 pubs.acs.org
RA Valiulin, S Mamidyala, MG Finn - The Journal of Organic …, 2015 - ACS Publications
The in situ preparation and trapping of chlorine azide provided a versatile one-pot method for the azidochlorination of alkenes. Gaseous ClN 3 generated from sodium azide, …
Number of citations: 45 pubs.acs.org
L Lucescu, E Bţcu, D Belei, S Shova, B Rigo… - Research on Chemical …, 2016 - Springer
A new synthesis of ethynyldimethoxytriazine 1, an important platform-compound for developing new chemical entities for anticancer research and for other biological applications, is …
Number of citations: 6 link.springer.com
B Prasad, M Phanindrudu, DK Tiwari… - The Journal of Organic …, 2019 - ACS Publications
An efficient and transition-metal-free strategy for the synthesis of 3-keto-isoquinolines in one pot has been developed from the easily accessible 2-(formylphenyl)acrylates and phenacyl …
Number of citations: 13 pubs.acs.org

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